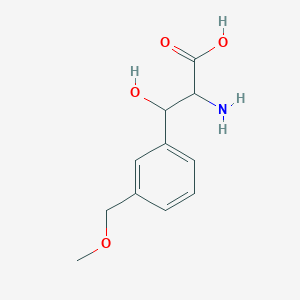
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with bromoacetone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and hydrolysis yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylpropanoic acid: Similar structure but lacks the methoxymethyl-substituted phenyl group.
2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of the methoxymethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid (CAS No. 1490951-80-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C11H15NO4
- Molecular Weight : 225.24 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group, which contribute to its biological properties.
- Synthesis Intermediates : this compound serves as an important intermediate in the synthesis of various biologically active compounds. It has been noted for its role in the production of antibiotics such as florfenicol and thiamphenicol, which are critical in treating bacterial infections .
- Mitotic Checkpoint Inhibition : Recent studies indicate that derivatives of this compound may influence cellular processes by inhibiting the mitotic checkpoint. This mechanism involves the modulation of proteins essential for cell cycle regulation, potentially offering therapeutic avenues for cancer treatment .
Pharmacological Studies
Pharmacological investigations have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : As an intermediate in antibiotic synthesis, it exhibits significant antimicrobial activity against various pathogens.
- Antiproliferative Effects : Compounds derived from 2-amino acids have shown potential in reducing tumor growth in xenograft models, indicating possible applications in oncology .
Study 1: Antibiotic Synthesis
A study demonstrated that L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoic acid is a precursor for synthesizing florfenicol. This antibiotic has been effective against a range of bacterial infections and showcases the utility of this compound in medicinal chemistry .
Study 2: Cancer Research
Research involving Mps1 kinase inhibitors revealed that compounds similar to 2-amino acids can inhibit the spindle assembly checkpoint, leading to reduced tumor growth rates in mice models. This suggests that derivatives may be developed into anticancer therapeutics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| Role in Antibiotic Synthesis | Intermediate for florfenicol |
| Potential Anticancer Activity | Inhibits mitotic checkpoint |
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[3-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-3-2-4-8(5-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
InChI Key |
REXGDJRIYOVIPN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















